molecular formula C13H25N3O3 B14791980 tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate

tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate

Cat. No.: B14791980
M. Wt: 271.36 g/mol
InChI Key: GYYFNARADWMCJY-UHFFFAOYSA-N
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Description

tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a piperidine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Amide Bond Formation: The amide bond is formed by reacting the piperidine derivative with (S)-2-aminopropanoic acid or its derivatives under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.

    Organic Synthesis:

    Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate: This compound is unique due to its specific combination of functional groups and stereochemistry.

    tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: Similar in structure but with an aminophenyl group instead of an aminopropanamido group.

    tert-Butyl 4-((E)-but-1-en-3-yn-1-yl)-3-((tert-butyl(dimethyl)silyl)oxy)-1H-indole-1-carboxylate: Another tert-butyl derivative with different functional groups and applications.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl 3-(2-aminopropanoylamino)piperidine-1-carboxylate

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)15-10-6-5-7-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17)

InChI Key

GYYFNARADWMCJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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